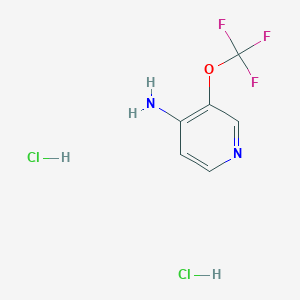
3-(Trifluoromethoxy)pyridin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethoxy)pyridin-4-amine dihydrochloride is a chemical compound with the molecular formula C6H7Cl2F3N2O . It has an average mass of 251.034 Da and a mono-isotopic mass of 249.988754 Da .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .科学的研究の応用
Catalytic and Synthetic Applications
One notable application involves the aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes. These complexes, particularly those of yttrium and gadolinium, have demonstrated efficiency in catalyzing the ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines. This process yields aminomethylated products, which is a significant contribution to the field of organic synthesis and catalysis (Haruki Nagae et al., 2015).
Material Science and Electrocatalysis
In the realm of material science and electrocatalysis , research on Fe(III)-meso-tetra(pyridyl)porphyrins as electrocatalysts for oxygen reduction in aqueous acidic solutions has been notable. These compounds, including 2-pyridyl derivatives, have shown more selectivity for the desired 4e(-) reduction pathway than their 4-pyridyl counterparts. This selectivity is attributed to the inward-pointing pyridinium groups, which influence proton delivery despite their distance from the iron center, showcasing the compound's potential in electrochemical applications (Benjamin D Matson et al., 2012).
Synthesis and Structural Analysis
The synthesis and structural analysis of complexes and materials also constitute a significant area of application. For instance, the synthesis of hyperbranched polyimides using a triamine monomer and commercially available dianhydride monomers demonstrates the role of 3-(Trifluoromethoxy)pyridin-4-amine derivatives in creating materials with potential gas separation applications. This synthesis route highlights the versatility and utility of such compounds in developing advanced materials (J. Fang et al., 2000).
Organic Electronics and Photoluminescence
In the field of organic electronics and photoluminescence , research on the synthesis, crystal structure, photoluminescent, and magnetic properties of radical cation salts containing poly(beta-diketonate) rare earth complexes offers insights into the electronic and luminescent properties of materials incorporating pyridine derivatives. These compounds exhibit interesting luminescence and magnetic properties, making them suitable for applications in organic electronics and photoluminescence (F. Pointillart et al., 2009).
Safety and Hazards
特性
IUPAC Name |
3-(trifluoromethoxy)pyridin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-3-11-2-1-4(5)10;;/h1-3H,(H2,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNDATCCYHZKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)OC(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
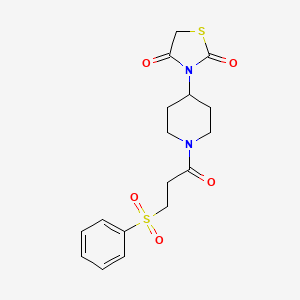
![2-(allyl(phenyl)amino)-N-cyclopentyl-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2935498.png)
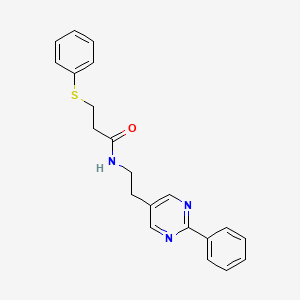
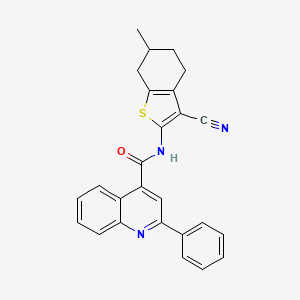
![6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2935501.png)
![N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2935505.png)
![4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile](/img/structure/B2935506.png)
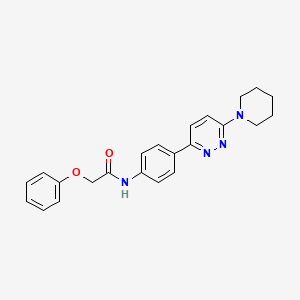
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide](/img/structure/B2935511.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2935513.png)


![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2935516.png)
![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2935519.png)
